Squarylium dye III

Übersicht

Beschreibung

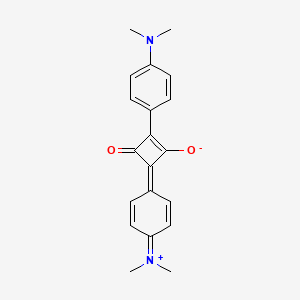

Squarylium dye III, also known as 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt), is a member of the squaraine dye family. These dyes are characterized by their unique aromatic four-membered ring system derived from squaric acid. Squarylium dyes are known for their intense fluorescence, typically in the red and near-infrared regions, making them valuable in various technological applications .

Vorbereitungsmethoden

Squarylium dye III is synthesized through the reaction of squaric acid with electron-rich aromatic compounds such as aniline derivatives. The typical synthetic route involves the condensation of squaric acid with 4-dimethylaminophenyl groups under acidic conditions. The reaction is usually carried out in solvents like dichloromethane, and the product is purified through recrystallization .

Analyse Chemischer Reaktionen

Squarylium dye III undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

Squarylium dye III has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in bioimaging and as a fluorescent marker in biological assays.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the development of photovoltaic devices and as a photosensitizer in xerographic devices

Wirkmechanismus

The mechanism of action of squarylium dye III involves its ability to absorb light and emit fluorescence. The dye’s unique structure allows for efficient energy transfer, making it an excellent photosensitizer. When encapsulated in carbon nanotubes, the dye’s optical properties are enhanced, leading to improved stability and efficiency in various applications .

Vergleich Mit ähnlichen Verbindungen

Squarylium dye III is compared with other squaraine dyes, such as:

- 1,2,3,3-Tetramethyl-3H-indolium salt

- Aniline derivative of squaraine dyes

These compounds share similar structural features but differ in their specific substituents and electronic properties. This compound is unique due to its high quantum yield and stability, making it particularly suitable for applications requiring intense fluorescence and photostability .

Biologische Aktivität

Squarylium dye III, a member of the squaraine dye family, has garnered attention for its unique fluorescence properties and potential applications in biological imaging and diagnostics. This article explores the biological activity of this compound, including its mechanisms of action, applications in biomedical research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its zwitterionic structure, which features a central squaryl ring flanked by donor aromatic or heterocyclic rings. It exhibits intense fluorescence, particularly in the red to near-infrared region, with an absorption maximum around 630 nm and an emission maximum near 650 nm. Its photochemical stability is notable, with a quantum yield of approximately 0.65.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The dye acts as a fluorescent probe, allowing researchers to visualize specific cellular components through fluorescence microscopy. The mechanism involves:

- Fluorescence Emission : Upon excitation, this compound emits light at longer wavelengths, enabling the visualization of labeled targets within cells.

- Molecular Labeling : The dye can be conjugated with antibodies or other biomolecules, facilitating the tracking and identification of specific proteins, nucleic acids, or lipids within complex biological samples.

Applications in Biomedical Research

This compound has several applications in biomedical research due to its unique optical properties:

- Fluorescence Imaging : Researchers utilize the dye for labeling specific molecules within cells, enhancing the study of cellular processes and structures.

- Diagnostics : The ability to bind selectively to biomolecules allows for potential diagnostic applications in identifying diseases at the molecular level.

- Drug Delivery Systems : Encapsulation in carbon nanotubes has been explored to enhance the optical properties and stability of the dye for drug delivery applications .

Case Studies

- Cellular Imaging : In a study investigating cellular interactions, this compound was used to label lysosomes in live cells. The emitted fluorescence provided insights into lysosomal dynamics under various physiological conditions.

- Photodynamic Therapy : Research has indicated that squaraine dyes can be effective in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. This compound's fluorescence properties make it suitable for such applications, potentially aiding in targeted cancer therapies .

- Dye-Sensitized Solar Cells (DSCs) : While primarily focused on photovoltaic applications, studies have shown that squarylium dyes can enhance light absorption in DSCs, demonstrating their versatility beyond biological contexts .

Comparative Analysis with Other Dyes

To further understand the significance of this compound, it is useful to compare it with other commonly used fluorescent dyes:

| Dye Type | Structure Type | Unique Features | Applications |

|---|---|---|---|

| Squarylium Dyes | Zwitterionic | High quantum yields; red/NIR emission | Imaging, diagnostics |

| Cyanine Dyes | Polycationic | Broad absorption spectrum | Photodynamic therapy |

| Rhodamine Dyes | Xanthene Derivative | Strong fluorescence; widely used | Biological staining |

| BODIPY Dyes | Boron-Dipyrromethene | High stability; versatile applications | Fluorescent labeling |

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERJDZWHZQOZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401337 | |

| Record name | F0712-0056 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13458-60-1, 43134-09-4 | |

| Record name | NSC125878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0712-0056 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.